molecular formula C21H24N2O4 B6067312 2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B6067312
M. Wt: 368.4 g/mol
InChI Key: OXWOHZKQULODAT-YLLDYOJRSA-N
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Description

The compound 2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule with potential applications in various fields of chemistry and pharmacology. This compound features a unique structure that includes a cyclohexene ring, an isoindole moiety, and multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the methylamino and oxo groups. The isoindole moiety is then synthesized and attached to the cyclohexene ring through a series of condensation and substitution reactions. The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to enhance reaction efficiency and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the cyclohexene or isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL: A simpler analog with similar structural features.

    2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: A core structure shared with the compound, used in various chemical syntheses.

    4-OXOBUTYL: A functional group present in other organic compounds with similar reactivity.

Uniqueness

The uniqueness of 2-{4-[4,4-DIMETHYL-2-(METHYLAMINO)-6-OXOCYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(4Z)-4-(4,4-dimethyl-2-methylimino-6-oxocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-21(2)11-15(22-3)18(17(25)12-21)16(24)9-6-10-23-19(26)13-7-4-5-8-14(13)20(23)27/h4-5,7-8,24H,6,9-12H2,1-3H3/b18-16-,22-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWOHZKQULODAT-YLLDYOJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC)C(=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NC)/C(=C(\CCCN2C(=O)C3=CC=CC=C3C2=O)/O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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